molecular formula C14H8N2O B1625272 4-Benzooxazol-2-yl-benzonitrile CAS No. 838-33-5

4-Benzooxazol-2-yl-benzonitrile

Cat. No.: B1625272
CAS No.: 838-33-5
M. Wt: 220.23 g/mol
InChI Key: MAFVYWAFXVNAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzooxazol-2-yl-benzonitrile is an organic compound with the molecular formula C₁₄H₈N₂O and a molecular weight of 220.23 g/mol . It is supplied for research use as a chemical building block and is strictly for laboratory applications. Benzoxazole derivatives are prominent scaffolds in medicinal chemistry due to their wide spectrum of pharmacological activities, which include serving as key intermediates in the synthesis of compounds with demonstrated antibacterial, antifungal, and anticancer properties in preclinical research . Studies on related benzoxazole compounds have shown that specific structural features, such as the presence of electron-withdrawing groups like the nitrile moiety, can contribute to enhanced biological activity . Researchers value this compound for developing new chemical entities, particularly in the search for agents to address multi-drug resistant infections and malignancies. The compound is characterized by its CAS Registry Number, 838-33-5, and can be identified by the SMILES string N#Cc1ccc(cc1)c1nc2c(o1)cccc2 . This product is designated For Research Use Only and must not be used for diagnostic, therapeutic, or any other human or veterinary application.

Properties

CAS No.

838-33-5

Molecular Formula

C14H8N2O

Molecular Weight

220.23 g/mol

IUPAC Name

4-(1,3-benzoxazol-2-yl)benzonitrile

InChI

InChI=1S/C14H8N2O/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H

InChI Key

MAFVYWAFXVNAIJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C#N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as a drug candidate due to its biological activity. Notably, compounds containing benzoxazole rings are known for their antimicrobial , antitumor , and anti-inflammatory properties:

  • Antimicrobial Activity : Research indicates that derivatives of benzoxazole, including 4-benzoxazol-2-yl-benzonitrile, exhibit significant antimicrobial effects against various pathogens .
  • Antitumor Potential : Preliminary studies suggest that this compound may interact with cellular pathways related to cancer proliferation, making it a target for further pharmacological research .
  • Neuropharmacological Uses : Benzoxazole derivatives are also explored for treating neurological disorders, showcasing their broad therapeutic potential .

Synthetic Applications

4-Benzooxazol-2-yl-benzonitrile plays a crucial role in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals:

  • Palladium-Catalyzed Reactions : The compound can be utilized in palladium-catalyzed direct arylation reactions, facilitating the synthesis of complex organic molecules . This method is favored for its efficiency and selectivity.
Reaction TypeYield (%)Conditions
Direct Arylation with Aryl Halides77–92%PdCl(C3H5)(dppb) as catalyst, diethylcarbonate solvent
Coupling with Heteroaryl Bromides64–91%Varies based on substrate

Case Studies

Several studies have highlighted the applications of 4-benzoxazol-2-yl-benzonitrile in various contexts:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of benzoxazole derivatives, including 4-benzoxazol-2-yl-benzonitrile. Results indicated effective inhibition against both gram-positive and gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Case Study 2: Antitumor Activity

Research published on the anti-tumor properties of benzoxazole derivatives demonstrated that 4-benzoxazol-2-yl-benzonitrile exhibited cytotoxic effects against several cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, warranting further exploration for cancer therapy applications .

Agrochemical Applications

Beyond pharmaceuticals, this compound is also significant in agrochemical formulations. Its derivatives have shown promise as pesticides and herbicides due to their biological activity against pests and weeds .

Comparison with Similar Compounds

Heterocyclic-Nitrile Derivatives
  • Compound 7.XXIX (): Structure: {1-[(5-[2,3-dimethoxy-6-(1,3,4-oxadiazol-2-yl)phenol]methyl]-5-nitro-1H-benzimidazol-2-yl} benzonitrile. Synthesis: Multi-step route involving condensation and cyclization (19% yield, m.p. 212–214°C). Key Differences: Incorporates a benzimidazole and 1,3,4-oxadiazole ring, unlike the benzoxazole in the target compound. The nitro group increases polarity but may reduce bioavailability compared to unsubstituted nitriles .
  • Compound 5f (): Structure: 4–{[Dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde. Synthesis: Four-component reaction (82–86% yield, yellow oil). Key Differences: Substituted benzaldehyde instead of benzonitrile; flexible alkyl chains reduce crystallinity and melting point .
  • 4-[(6-Chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile ():

    • Structure: Benzoxazine fused ring with a chloro substituent.
    • Key Differences: Benzoxazine (oxygen and nitrogen in a six-membered ring) vs. benzoxazole (five-membered). The chloro group enhances electrophilicity .
Benzoxazole Derivatives ()
  • Examples: 5-Hexyl-2-(4-octylphenyl)-benzoxazole, 2-(4-Ethylphenyl)-benzoxazole.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Physical State
4-Benzooxazol-2-yl-benzonitrile 249.27 Not reported Not given Crystalline solid
Compound 7.XXIX () ~520 (estimated) 212–214 19 Crystalline solid
Compound 5f () ~480 (estimated) Yellow oil 82–86 Liquid
5-Hexyl-2-(4-octylphenyl)-benzoxazole ~385 (estimated) Not reported Not given Likely liquid
  • Melting Points : The high melting point of Compound 7.XXIX suggests strong intermolecular interactions (e.g., hydrogen bonding from nitro and hydroxyl groups), whereas alkylated benzoxazoles () are liquids due to reduced crystallinity .

Structural and Electronic Features

  • Nitrile Group : In 4-Benzooxazol-2-yl-benzonitrile, the nitrile’s strong electron-withdrawing effect polarizes the aromatic ring, enhancing electrophilic substitution reactivity compared to benzaldehyde derivatives (e.g., Compound 5f) .
  • Benzoxazole vs.

Crystallographic and Analytical Data

  • SHELX/WinGX Applications (): Structures of analogs like Compound 7.XXIX were validated using these tools, ensuring accuracy in bond lengths and angles. The target compound’s absence of reported crystallographic data highlights a research gap .
  • Spectroscopic Analysis : IR peaks for nitriles (~2240 cm⁻¹) and NMR shifts for aromatic protons (δ 7.5–8.5 ppm) are consistent across nitrile-containing analogs .

Preparation Methods

PEG-SO₃H-Catalyzed Synthesis

Poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H) has emerged as a recyclable catalyst for synthesizing 4-benzooxazol-2-yl-benzonitrile. The protocol involves reacting 2-amino phenol (10 mmol) with 4-cyano benzoic acid (10 mmol) in a 1:1 chloroform-dioxane mixture under reflux (60–65°C) for 5–6 hours. PEG-SO₃H (2.1 mmol) facilitates both amide bond formation and subsequent cyclodehydration, with reaction progress monitored via TLC (CH₂Cl₂:hexane, 1:1, Rf = 0.5). Post-reaction, the catalyst is filtered, and the product is recrystallized from rectified spirit, achieving yields up to 92% for analogous benzoxazole derivatives.

Key advantages of this method include:

  • Reusability : PEG-SO₃H retains catalytic activity for 4–5 cycles without significant yield drop.
  • Solvent Efficiency : The dual role of PEG-SO₃H as catalyst and phase-transfer agent minimizes solvent usage.

Conventional Acid-Catalyzed Methods

Prior to PEG-SO₃H, silica sulfuric acid (SSA) and ceric ammonium nitrate (CAN)-supported PEG were employed for benzoxazole synthesis. For instance, SSA promotes cyclocondensation at 80°C in acetonitrile, but yields for 4-benzooxazol-2-yl-benzonitrile remain suboptimal (65–70%) due to competing nitrile hydrolysis. CAN-PEG systems, while effective for electron-deficient substrates, require stringent moisture-free conditions, complicating large-scale production.

Copper-Catalyzed Direct Arylation

Aryl-aryl bond formation via copper catalysis offers an alternative route to 4-benzooxazol-2-yl-benzonitrile. In this approach, 2-chlorobenzoxazole undergoes coupling with 4-cyanophenylboronic acid using CuI (10 mol%) and K₂CO₃ in DMF at 110°C for 12 hours. The reaction proceeds via a Ullmann-type mechanism, where the copper center facilitates oxidative addition of the C–Cl bond, followed by transmetallation with the boronic acid.

Optimization Insights :

  • Base Selection : Potassium carbonate outperforms triethylamine, likely due to enhanced stabilization of the copper intermediate.
  • Solvent Effects : Polar aprotic solvents like DMF improve arylboronic acid solubility, achieving conversions >85%.

Solvent-Free and Microwave-Assisted Protocols

Microwave irradiation accelerates cyclocondensation by rapidly heating the reaction mixture. A representative procedure involves grinding 2-amino phenol and 4-cyano benzoic acid with montmorillonite K10 clay, followed by microwave exposure (300 W, 120°C) for 10 minutes. While this method reduces reaction time to <15 minutes, product isolation becomes challenging due to heterogeneous catalyst dispersion.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagents Conditions Yield Advantages Limitations
PEG-SO₃H PEG-SO₃H 60–65°C, 5–6 h 85–92% Recyclable catalyst, mild conditions Requires solvent mixture
Copper Catalysis CuI, K₂CO₃ 110°C, 12 h 80–85% Broad substrate scope High-temperature requirements
Microwave-Assisted Montmorillonite K10 300 W, 10 min 70–75% Rapid synthesis Poor scalability

Yield Notes :

  • PEG-SO₃H provides the highest yields due to dual acid catalysis and phase-transfer capabilities.
  • Copper-mediated coupling suffers from homocoupling byproducts, necessitating chromatographic purification.

Mechanistic Insights

Acid-Catalyzed Cyclocondensation

The reaction proceeds via nucleophilic attack of the 2-amino phenol amine group on the 4-cyano benzoic acid carbonyl carbon, forming an intermediate amide. Subsequent intramolecular cyclization, facilitated by Brønsted acid catalysis (e.g., PEG-SO₃H), eliminates water to yield the benzoxazole ring.

Copper-Mediated Coupling

In the Ullmann pathway, Cu(I) oxidatively inserts into the C–Cl bond of 2-chlorobenzoxazole, generating a aryl-copper complex. Transmetallation with 4-cyanophenylboronic acid forms a biaryl-copper intermediate, which reductively eliminates to furnish the product.

Optimization Strategies

  • Catalyst Loading : Reducing PEG-SO₃H to 1.5 mmol decreases yields by 12%, underscoring the need for stoichiometric catalyst amounts.
  • Temperature Control : Maintaining cyclocondensation at 60–65°C prevents nitrile group degradation, which occurs above 70°C.
  • Solvent Selection : Replacing chloroform with toluene in copper catalysis lowers yields by 20%, highlighting the role of solvent polarity in stabilizing intermediates.

Q & A

Q. What protocols validate the stability of 4-Benzooxazol-2-yl-benzonitrile under long-term storage?

  • Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Identify degradation products via LC-MS/MS and assess structural integrity via ¹H NMR . Store in amber vials under inert atmosphere (N₂) to prevent photolysis/oxidation .

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